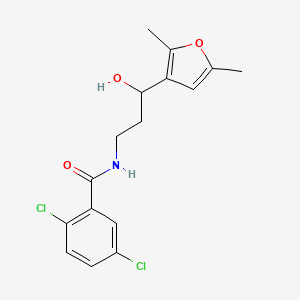
2,5-dichloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide, also known as DCF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Herbicidal Activity
A study by Viste, Cirovetti, and Horrom (1970) presented "N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide" as representative of a group of benzamides with herbicidal activity against annual and perennial grasses. These compounds have potential utility in forage legumes, certain turf grasses, and cultivated crops, suggesting a possible application area for similar compounds in agricultural research (Viste, Cirovetti, & Horrom, 1970).
Antimicrobial and Analgesic Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnagenone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds, including various benzodifuranyl derivatives, were effective as cyclooxygenase inhibitors, offering insights into the development of new pharmaceuticals with similar structural motifs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Polyamides with Improved Solubility
Liaw, Huang, Hsu, and Chen (2002) explored the synthesis of highly soluble polyamides derived from specific diamines, revealing potential applications in the field of materials science for creating polymers with enhanced solubility and thermal stability. This research indicates the broader applicability of chemical compounds in the development of new materials (Liaw, Huang, Hsu, & Chen, 2002).
Benzofuran Analogs for Biological Activities
Parameshwarappa, Basawaraj, and Sangapure (2008) synthesized new benzofuran analogs, investigating their antimicrobial and pharmacological activities. This study underscores the potential of benzofuran derivatives in medical and pharmaceutical research, suggesting a direction for exploring the applications of similar compounds (Parameshwarappa, Basawaraj, & Sangapure, 2008).
properties
IUPAC Name |
2,5-dichloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3/c1-9-7-12(10(2)22-9)15(20)5-6-19-16(21)13-8-11(17)3-4-14(13)18/h3-4,7-8,15,20H,5-6H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCCGSFCUIENTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/no-structure.png)
![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2458990.png)
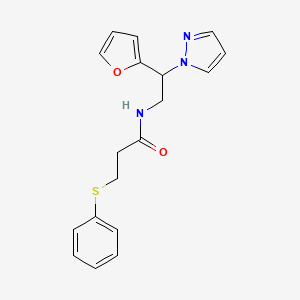

![N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2458996.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458997.png)

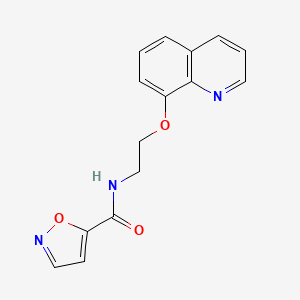
![3-[[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2459002.png)

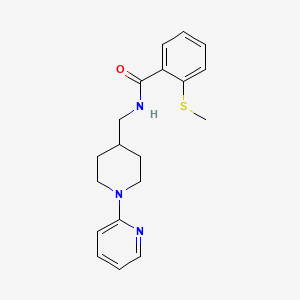
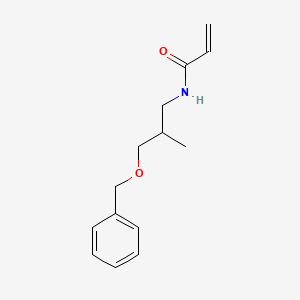
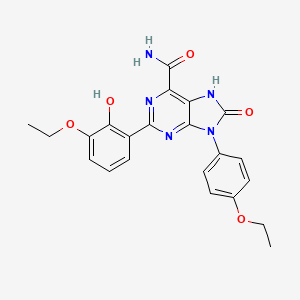
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2459008.png)